molecular formula C16H12F3N3O B5512901 4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol

4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol

Cat. No. B5512901
M. Wt: 319.28 g/mol
InChI Key: MFQPWUNZDNWVQG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of quinazoline derivatives often involves multi-step chemical reactions, employing various methodologies to introduce specific functional groups into the quinazoline core. For instance, the synthesis of similar quinazolinyl-phenoxy-acetic acid derivatives and their potential biological activities have been explored, demonstrating complex synthetic routes that might be relevant for the synthesis of 4-methyl-2-{[2-(trifluoromethyl)-4-quinazolinyl]amino}phenol. These syntheses involve reactions with formaldehyde and secondary amines in dimethylformamide to afford Mannich bases, which are crucial for introducing specific substituents into the quinazoline ring (Havaldar & Patil, 2008).

Scientific Research Applications

Synthesis and Chemical Properties

Research on quinazolinone derivatives and related compounds shows a broad interest in their facile synthesis and potential for further functionalization. For example, the synthesis of 3-substituted 2-quinazolinones demonstrates their potential as T-type calcium channel antagonists and as catalysts in the form of N-heterocyclic olefins. These compounds are prepared via simple reactions, highlighting the interest in developing novel compounds with enhanced properties (Sbei et al., 2018).

Antioxidant and Cytotoxic Activity

The derivatization of quinazolin-4(3H)-one with polyphenolic compounds has been studied for its antioxidant and cytotoxic activities. These hybrid molecules display significant therapeutic potential, indicating the importance of structural modification in enhancing biological activity. The addition of phenolic groups significantly influences antioxidant properties, demonstrating the role of chemical modification in developing new therapeutic agents (Pele et al., 2022).

Sensing Applications

The development of sensors based on quinoline and quinazoline derivatives for detecting metal ions like Zn2+ showcases the utility of these compounds in environmental and analytical chemistry. For instance, compounds based on the quinoline platform have been synthesized for high selectivity and sensitivity in fluorescence enhancement upon Zn2+ binding, indicating their potential as effective sensors (Zhou et al., 2010).

Antitumor and Antiviral Activities

Quinazolinone derivatives have been evaluated for their antitumor and antiviral activities, highlighting the significance of structural variation on biological efficacy. For example, the synthesis and evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment demonstrate the potential of these compounds in cancer therapy (Le et al., 2020). Similarly, fluorine-containing 4-arylaminoquinazolines exhibit promising antiviral activities, underscoring the exploration of quinazolinone derivatives in search of new active substances (Lipunova et al., 2012).

properties

IUPAC Name

4-methyl-2-[[2-(trifluoromethyl)quinazolin-4-yl]amino]phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N3O/c1-9-6-7-13(23)12(8-9)20-14-10-4-2-3-5-11(10)21-15(22-14)16(17,18)19/h2-8,23H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFQPWUNZDNWVQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)O)NC2=NC(=NC3=CC=CC=C32)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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